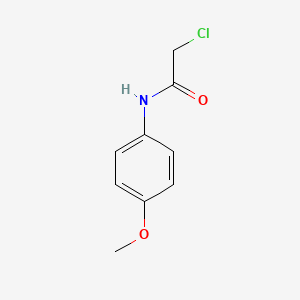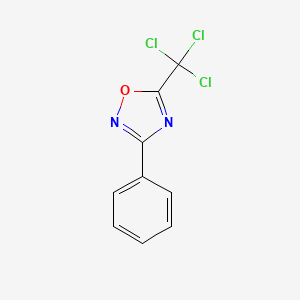
2-Chloro-N-(4-methoxyphenyl)acetamide
Vue d'ensemble
Description
“2-Chloro-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.63 . This compound is a solid in form .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(4-methoxyphenyl)acetamide” consists of a methoxy group that lies close to the plane of the phenyl ring, while the acetamido group is twisted out of this plane .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-N-(4-methoxyphenyl)acetamide” include a melting point of 121-122°C and a density of 1.264±0.06 g/cm3 . The compound also has a pKa value of 12.31±0.70 .Applications De Recherche Scientifique
Metabolism in Human and Rat Liver Microsomes
Research by Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides, including compounds related to 2-Chloro-N-(4-methoxyphenyl)acetamide, in human and rat liver microsomes. The study highlighted a complex metabolic activation pathway potentially involving carcinogenicity in rats, with key intermediates being metabolites derived from chloroacetamide herbicides. The study's findings are crucial in understanding the metabolic processing of these compounds in different species (Coleman et al., 2000).
Soil Reception and Activity in Agricultural Context
Banks and Robinson (1986) investigated the soil reception and activity of herbicides related to 2-Chloro-N-(4-methoxyphenyl)acetamide. Their study focused on the impact of wheat straw and irrigation on the effectiveness of these herbicides, providing valuable insights into how environmental factors can affect the behavior and efficacy of chloroacetamide herbicides in agricultural settings (Banks & Robinson, 1986).
Adsorption and Mobility in Soil
Peter and Weber (1985) researched the adsorption, mobility, and efficacy of chloroacetamide herbicides in relation to soil properties. This study is significant in understanding how soil composition and characteristics influence the behavior of these herbicides, which is essential for optimizing their application in agriculture (Peter & Weber, 1985).
In Vitro Metabolism by Human Cytochrome P450 Isoforms
Coleman et al. (1999) conducted a study on the in vitro metabolism of alachlor, a chloroacetamide herbicide, by human liver microsomes and cytochrome P450 isoforms. This research is crucial for understanding how these compounds are processed in the human body, potentially affecting human health (Coleman et al., 1999).
Catalytic Hydrogenation in Green Synthesis
Qun-feng (2008) explored the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, highlighting the importance of developing environmentally friendly methods for synthesizing compounds related to 2-Chloro-N-(4-methoxyphenyl)acetamide (Qun-feng, 2008).
Photodegradation in Water
Kochany and Maguire (1994) studied the sunlight photodegradation of metolachlor, a compound related to 2-Chloro-N-(4-methoxyphenyl)acetamide, in water. This research provides insight into how these herbicides break down in aquatic environments, which is essential for understanding their environmental impact and degradation pathways (Kochany & Maguire, 1994).
Medicinal Chemistry Applications
Sultana et al. (2016) investigated Zn(II) complexes derived from different aryl acetamides as potential enzyme inhibitors and anticancer and antileishmanial agents. This study demonstrates the medicinal chemistry applications of aryl acetamides, including compounds structurally related to 2-Chloro-N-(4-methoxyphenyl)acetamide (Sultana et al., 2016).
Fungal Metabolism of Related Compounds
Pothuluri et al. (1997) explored the metabolism of metolachlor, a related chloroacetamide herbicide, by the fungus Cunninghamella elegans. Understanding the biotransformation of these herbicides by fungi is crucial for assessing their environmental fate and potential use in bioremediation (Pothuluri et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUUKMWWYRMCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176847 | |
| Record name | Acetamide, 2-chloro-N-(4-methoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-methoxyphenyl)acetamide | |
CAS RN |
22303-36-2 | |
| Record name | 2-Chloro-N-(4-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22303-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Acetanisidide, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022303362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-p-acetanisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N-(4-methoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22303-36-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)








![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)


